molecular formula C22H18F5N2O5PS2 B3041265 O-(2-((2-(3,4-Difluorophenyl)-2-oxoethyl)thio)-6-methyl-5-(3-(trifluoromethyl)phenoxy)pyrimidin-4-yl)O,O-dimethylphosphorothioate CAS No. 263897-34-3

O-(2-((2-(3,4-Difluorophenyl)-2-oxoethyl)thio)-6-methyl-5-(3-(trifluoromethyl)phenoxy)pyrimidin-4-yl)O,O-dimethylphosphorothioate

Cat. No.: B3041265
CAS No.: 263897-34-3
M. Wt: 580.5 g/mol
InChI Key: VFKGPQQQLIYLIS-UHFFFAOYSA-N
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Description

O-(2-((2-(3,4-Difluorophenyl)-2-oxoethyl)thio)-6-methyl-5-(3-(trifluoromethyl)phenoxy)pyrimidin-4-yl)O,O-dimethylphosphorothioate is a complex organic compound that belongs to the class of phosphorothioates This compound is characterized by the presence of multiple functional groups, including difluorophenyl, trifluoromethylphenoxy, and pyrimidinyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-((2-(3,4-Difluorophenyl)-2-oxoethyl)thio)-6-methyl-5-(3-(trifluoromethyl)phenoxy)pyrimidin-4-yl)O,O-dimethylphosphorothioate involves multiple steps. One common approach includes the reaction of 3,4-difluorobenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. This intermediate is then subjected to thiolation using a suitable thiol reagent to introduce the thioether linkage. The resulting compound is further reacted with 6-methyl-5-(3-(trifluoromethyl)phenoxy)pyrimidin-4-amine under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed:

Scientific Research Applications

O-(2-((2-(3,4-Difluorophenyl)-2-oxoethyl)thio)-6-methyl-5-(3-(trifluoromethyl)phenoxy)pyrimidin-4-yl)O,O-dimethylphosphorothioate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. The trifluoromethyl and difluorophenyl groups enhance its binding affinity and selectivity towards target proteins .

Comparison with Similar Compounds

  • O-(2-((2-(3,4-Difluorophenyl)-2-oxoethyl)thio)-6-methyl-5-(3-(trifluoromethyl)phenoxy)pyrimidin-4-yl)O,O-dimethylphosphorothioate
  • This compound

Uniqueness: This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorophenyl and trifluoromethylphenoxy groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2-[4-dimethoxyphosphinothioyloxy-6-methyl-5-[3-(trifluoromethyl)phenoxy]pyrimidin-2-yl]sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F5N2O5PS2/c1-12-19(33-15-6-4-5-14(10-15)22(25,26)27)20(34-35(36,31-2)32-3)29-21(28-12)37-11-18(30)13-7-8-16(23)17(24)9-13/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKGPQQQLIYLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)F)F)OP(=S)(OC)OC)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F5N2O5PS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(2-((2-(3,4-Difluorophenyl)-2-oxoethyl)thio)-6-methyl-5-(3-(trifluoromethyl)phenoxy)pyrimidin-4-yl)O,O-dimethylphosphorothioate
Reactant of Route 2
Reactant of Route 2
O-(2-((2-(3,4-Difluorophenyl)-2-oxoethyl)thio)-6-methyl-5-(3-(trifluoromethyl)phenoxy)pyrimidin-4-yl)O,O-dimethylphosphorothioate
Reactant of Route 3
Reactant of Route 3
O-(2-((2-(3,4-Difluorophenyl)-2-oxoethyl)thio)-6-methyl-5-(3-(trifluoromethyl)phenoxy)pyrimidin-4-yl)O,O-dimethylphosphorothioate
Reactant of Route 4
O-(2-((2-(3,4-Difluorophenyl)-2-oxoethyl)thio)-6-methyl-5-(3-(trifluoromethyl)phenoxy)pyrimidin-4-yl)O,O-dimethylphosphorothioate
Reactant of Route 5
Reactant of Route 5
O-(2-((2-(3,4-Difluorophenyl)-2-oxoethyl)thio)-6-methyl-5-(3-(trifluoromethyl)phenoxy)pyrimidin-4-yl)O,O-dimethylphosphorothioate
Reactant of Route 6
Reactant of Route 6
O-(2-((2-(3,4-Difluorophenyl)-2-oxoethyl)thio)-6-methyl-5-(3-(trifluoromethyl)phenoxy)pyrimidin-4-yl)O,O-dimethylphosphorothioate

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